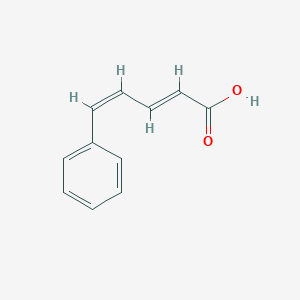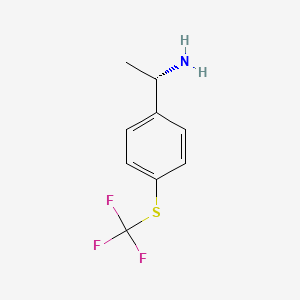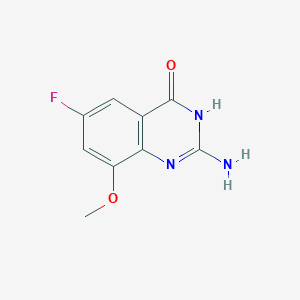
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluorine atom, which often enhances biological activity and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Amino-6-chloro-8-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluoro-8-hydroxyquinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and stability compared to other quinazoline derivatives.
特性
分子式 |
C9H8FN3O2 |
|---|---|
分子量 |
209.18 g/mol |
IUPAC名 |
2-amino-6-fluoro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8FN3O2/c1-15-6-3-4(10)2-5-7(6)12-9(11)13-8(5)14/h2-3H,1H3,(H3,11,12,13,14) |
InChIキー |
RBRQDLJMXKZRJN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1N=C(NC2=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


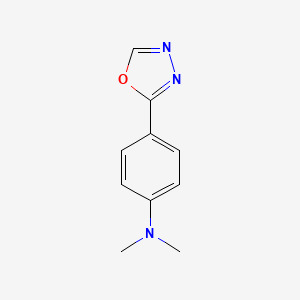

![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)

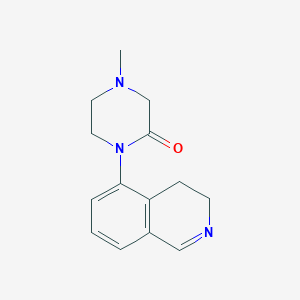
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
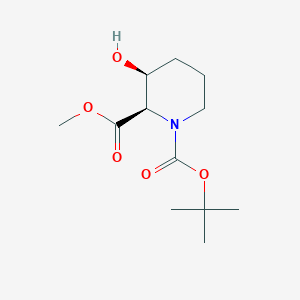

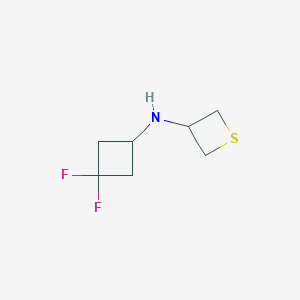
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
